4-Ethyl-1,2-difluorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8F2 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-ethyl-1,2-difluorobenzene |
InChI |
InChI=1S/C8H8F2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChI Key |
JTQKFJWXQHKANB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Reaction Mechanisms and Transformation Pathways of 4 Ethyl 1,2 Difluorobenzene Derivatives
Mechanistic Investigations of Aromatic Functionalization
The presence of two adjacent fluorine atoms on the benzene (B151609) ring makes 4-Ethyl-1,2-difluorobenzene and its derivatives particularly interesting substrates for studying aromatic substitution reactions. These fluorine atoms are highly electronegative, withdrawing electron density from the ring and influencing its reactivity towards both nucleophiles and electrophiles.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying fluoroaromatic compounds. For many years, the SNAr reaction was widely assumed to proceed via a two-step addition-elimination sequence involving a discrete Meisenheimer complex intermediate. researchgate.netchemistrysteps.com However, recent kinetic and computational studies have provided evidence that many SNAr reactions, particularly with aryl fluorides that are not highly activated by strong electron-withdrawing groups like nitro groups, may proceed through a concerted mechanism. researchgate.netresearchgate.net
In a stepwise mechanism , a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. total-synthesis.com This step is typically the rate-determining step because it involves the loss of aromaticity. total-synthesis.com In the second, faster step, the leaving group is expelled, and aromaticity is restored. The stability of the Meisenheimer complex is crucial; it is enhanced by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. wikipedia.org
In a concerted mechanism , the bond-making between the nucleophile and the aromatic carbon occurs simultaneously with the bond-breaking of the carbon-fluorine bond. This pathway proceeds through a single transition state rather than a stable intermediate. researchgate.net Quantum-chemical calculations on reactions involving di- and trifluorobenzenes have suggested that a concerted mechanism is often energetically favored over a stepwise process when strong activating groups are absent. researchgate.net
For a derivative of this compound, the two fluorine atoms activate the ring towards nucleophilic attack. The choice between a concerted and stepwise pathway would depend on the specific nucleophile and reaction conditions. The ethyl group, being weakly electron-donating, does not significantly stabilize the negative charge of a potential Meisenheimer complex, potentially favoring a concerted pathway.
| Characteristic | Stepwise Mechanism (Addition-Elimination) | Concerted Mechanism |
|---|---|---|
| Intermediate | Discrete, non-aromatic Meisenheimer complex | No intermediate, proceeds through a single transition state |
| Rate-Determining Step | Formation of the Meisenheimer complex (nucleophilic addition) | The single concerted step |
| Role of Leaving Group | C-F bond cleavage occurs after the rate-determining step; F is a good leaving group because its electronegativity accelerates the initial attack. masterorganicchemistry.com | C-F bond cleavage is part of the rate-determining step. |
| Favored By | Strong electron-withdrawing groups (e.g., -NO2) ortho/para to the leaving group, which stabilize the intermediate. wikipedia.org | Less activated or electron-neutral aryl fluorides. researchgate.net |
In electrophilic aromatic substitution (EAS), the reactivity of this compound is governed by the competing effects of the substituents. The ethyl group is an activating, ortho-, para-director, while the two fluorine atoms are deactivating, ortho-, para-directors. acs.org Although halogens are deactivating due to their inductive electron withdrawal, they direct incoming electrophiles to the ortho and para positions via resonance donation. Fluorine's reactivity in EAS is considered anomalous compared to other halogens, as it deactivates the ring to a lesser extent. acs.org
The directing effects on the this compound ring are as follows:
Ethyl group (at C4): Directs incoming electrophiles to positions 3 and 5 (ortho) and 6 (para).
Fluorine atom (at C1): Directs to positions 2 (ortho, blocked) and 5 (para).
Fluorine atom (at C2): Directs to positions 1 (ortho, blocked) and 6 (para).
Considering these competing influences, the most likely positions for electrophilic attack are C5 and C6, which are activated by multiple groups. The ethyl group is a stronger activator than the fluorine atoms are deactivators, making it the dominant directing group. Therefore, substitution is most likely to occur at the positions ortho to the ethyl group (C3 and C5), with position 5 also being para to one of the fluorine atoms, potentially enhancing its reactivity.
Radical transformations, such as those initiated by hydroxyl radicals in the atmosphere, would likely involve addition to the aromatic ring or hydrogen abstraction from the ethyl group. The addition of an OH radical to the ring forms a hydroxycyclohexadienyl radical intermediate. mdpi.com Subsequent reactions with atmospheric oxidants like O₂ and NO₂ can lead to the formation of various oxygenated and nitrated products. mdpi.com
Organometallic Reactivity and C-F Bond Activation Studies
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. mdpi.com Transition metal-mediated reactions have emerged as powerful tools for the functionalization of fluoroaromatics through C-F bond cleavage. mdpi.comresearchgate.net
Transition metal complexes, particularly those of nickel, palladium, rhodium, and iridium, can catalyze the cleavage of C-F bonds in aromatic fluorides, enabling their conversion into more complex molecules. mdpi.comresearchgate.net These transformations often involve oxidative addition of the aryl fluoride (B91410) to a low-valent metal center. For this compound, a key challenge is achieving regioselective activation of one of the two distinct C-F bonds (at C1 vs. C2).
Common C-F activation reactions include:
Hydrodefluorination (HDF): The replacement of a fluorine atom with a hydrogen atom, often using a transition metal catalyst and a hydride source like a silane. researchgate.net
Cross-Coupling Reactions: The C-F bond is cleaved and a new C-C, C-N, or C-O bond is formed. For example, nickel complexes with bidentate phosphine (B1218219) ligands have been shown to catalyze the coupling of fluoroaromatics with Grignard reagents. mdpi.com
Defluorosilylation/Borylation: The replacement of fluorine with a silyl (B83357) or boryl group, providing a versatile handle for further synthetic transformations. researchgate.net
| Metal Catalyst | Reaction Type | Typical Reagents | Outcome |
|---|---|---|---|
| Palladium(0) | Hydrodefluorination | Silanes (e.g., Et3SiH) | Ar-F → Ar-H researchgate.net |
| Nickel(0) | Cross-Coupling | Grignard reagents (R-MgX) | Ar-F → Ar-R mdpi.com |
| Rhodium(I) | Hydrodefluorination | H2 | Ar-F → Ar-H acs.org |
| Palladium(0) | Defluoroborylation | Bis(pinacolato)diboron (B2pin2) | Ar-F → Ar-Bpin researchgate.net |
The ligands coordinated to the transition metal center play a paramount role in C-F activation. acs.org They can influence the catalyst's stability, activity, and, crucially, its selectivity. In the context of this compound, the choice of ligand could determine which of the two C-F bonds is preferentially cleaved.
Electronic Effects: Electron-rich ligands can enhance the electron density on the metal center, promoting the oxidative addition step, which is often rate-limiting.
Steric Effects: Bulky ligands can direct the catalyst to the less sterically hindered C-F bond. In this compound, the C-F bond at position 2 is flanked by the C-F bond at C1 and the ethyl-substituted carbon at C3 (via the ring), making it potentially more sterically encumbered than the C-F bond at C1.
Directing Groups: In some cases, a functional group on the substrate can coordinate to the metal center, directing the C-F activation to a specific position (e.g., an ortho-C-F bond). whiterose.ac.uk
Studies on fluorinated 2-phenylpyridines have shown that cyclometalation can exhibit a strong preference for C-H bond activation ortho-to-fluorine, demonstrating the powerful directing effects that can be achieved and controlled. whiterose.ac.uk A similar strategic approach could be envisioned for achieving regioselective C-F activation in difluoroaromatic systems by tuning the ligand environment of the catalyst.
Environmental Transformation Pathways and Degradation Mechanisms
Fluorinated organic compounds are of increasing environmental interest due to their widespread use and persistence. acs.orgnih.gov The high strength of the C-F bond makes compounds like this compound resistant to both biological and abiotic degradation. researchgate.net
Potential environmental transformation pathways include:
Biodegradation: Microbial degradation of highly fluorinated compounds is generally slow. However, some microorganisms have been shown to be capable of defluorinating aromatic compounds, often through dioxygenase enzymes that can lead to the destruction of the aromatic ring. researchgate.net
Photochemical Degradation: In the atmosphere, reaction with photochemically generated hydroxyl (•OH) radicals is a primary degradation pathway for many volatile organic compounds. mdpi.com This can lead to the formation of fluorinated phenols and other oxygenated products.
Abiotic Degradation: Under certain environmental conditions, such as in the presence of reducing agents or catalytic mineral surfaces, reductive defluorination can occur. For instance, studies have shown that fluorobenzene (B45895) can be degraded via hydrodefluorination and hydrogenation using a rhodium-based catalyst under mild aqueous conditions, ultimately forming cyclohexane (B81311) and fluoride ions. acs.org This suggests that similar abiotic pathways could contribute to the slow degradation of this compound in specific environmental compartments.
The degradation of complex fluorinated molecules can sometimes lead to the formation of highly persistent terminal breakdown products, such as trifluoroacetic acid (TFA), which is a significant environmental concern. nih.gov
Photochemical Degradation Studies (e.g., reaction with hydroxyl radicals, sensitized photolysis)
The photochemical degradation of aromatic compounds in the atmosphere is primarily initiated by reactions with hydroxyl radicals (•OH). These highly reactive species can lead to the transformation of persistent organic pollutants into other forms. The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from alkyl substituents.
For this compound, the reaction with hydroxyl radicals is expected to initiate the degradation cascade. The hydroxyl radical can add to the aromatic ring at positions not occupied by fluorine atoms, leading to the formation of hydroxylated intermediates. Hydrogen abstraction from the ethyl group is another plausible pathway, which would result in the formation of an ethyl radical derivative that can be further oxidized.
Sensitized photolysis, another photochemical process, involves the transfer of energy from an excited sensitizer (B1316253) molecule to the target compound, leading to its degradation. In the environment, natural photosensitizers like humic substances can play a role in the degradation of organic pollutants.
Table 1: Potential Photochemical Degradation Products of this compound
| Reactant | Reaction Type | Potential Products |
| This compound | Hydroxyl radical addition | 4-Ethyl-2,3-difluorophenol, 5-Ethyl-2,3-difluorophenol |
| This compound | Hydrogen abstraction | 1-(1,2-Difluoro-4-phenyl)ethanol |
Bioremediation and Biotransformation of Fluorinated Aromatics by Microbial Strains
The bioremediation of fluorinated aromatic compounds is a promising approach for their removal from the environment. Microbial strains have been shown to degrade a variety of fluorinated compounds, although the carbon-fluorine bond's strength can pose a challenge. The biodegradation of fluoroaromatics often begins with an attack on the aromatic ring by oxygenase enzymes.
For compounds like this compound, aerobic microbial degradation would likely be initiated by a dioxygenase enzyme, which introduces two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol. This intermediate is then dehydrogenated to a catechol derivative. Subsequent enzymatic reactions lead to the cleavage of the aromatic ring, a critical step in the mineralization of the compound. The position of the fluorine atoms influences the initial enzymatic attack and the subsequent metabolic pathway.
While specific microbial strains capable of degrading this compound have not been identified in the available literature, research on other fluorinated aromatics provides a model for its potential biotransformation. For example, some bacteria can degrade fluorobenzene by converting it to fluorocatechol, which is then subject to ring cleavage. The presence of the ethyl group on this compound might also serve as a point of initial oxidation by monooxygenase enzymes.
Anaerobic degradation of fluorinated aromatic compounds is also possible, though often slower. Under anaerobic conditions, reductive defluorination can occur, where a fluorine substituent is replaced by a hydrogen atom. However, for many fluorinated aromatics, the initial steps of degradation under anaerobic conditions are not well understood.
Table 2: Key Enzymatic Steps in the Postulated Aerobic Biotransformation of this compound
| Enzyme Type | Substrate | Product |
| Aromatic dioxygenase | This compound | 4-Ethyl-1,2-difluoro-cis-1,2-dihydrodiol |
| Dihydrodiol dehydrogenase | 4-Ethyl-1,2-difluoro-cis-1,2-dihydrodiol | 4-Ethyl-3,4-difluorocatechol |
| Catechol 1,2-dioxygenase or Catechol 2,3-dioxygenase | 4-Ethyl-3,4-difluorocatechol | Ring cleavage products |
Formation and Characterization of Environmental Metabolites and Transformation Products
The degradation of this compound through photochemical and biological processes will result in the formation of various metabolites and transformation products. Identifying these products is crucial for understanding the environmental fate and potential toxicity of the parent compound.
Based on the predicted degradation pathways, a range of transformation products can be anticipated. Photochemical degradation is likely to yield hydroxylated derivatives, such as ethyl-difluorophenols. Further oxidation could lead to the formation of dihydroxy derivatives (catechols or resorcinols) and quinones. Ring cleavage products may also be formed upon prolonged exposure to oxidative conditions.
In biological systems, the initial metabolites are expected to be catechol derivatives, such as 4-Ethyl-3,4-difluorocatechol. Subsequent enzymatic reactions would lead to ring-cleavage products. The specific nature of these products will depend on whether the ring is cleaved via an ortho- or meta-cleavage pathway. Defluorination can occur at various stages of the degradation process, leading to the formation of fluoride ions and non-fluorinated intermediates. Historically, the environmental presence and transport of such transformation products have been noted to be significant, sometimes exceeding the concentration of the parent compound.
The characterization of these metabolites typically involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which allow for the separation and identification of compounds in complex environmental matrices.
Table 3: Postulated Environmental Metabolites of this compound
| Parent Compound | Degradation Process | Potential Metabolites/Transformation Products |
| This compound | Photochemical Degradation | 4-Ethyl-2,3-difluorophenol, 5-Ethyl-2,3-difluorophenol, Ethyl-difluoro-catechols, Ring-cleavage products |
| This compound | Biotransformation | 4-Ethyl-3,4-difluorocatechol, Ring-cleavage products (e.g., muconic acid derivatives), Fluoride ions |
Advanced Spectroscopic Analysis and Characterization Techniques for 4 Ethyl 1,2 Difluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For fluorinated compounds such as 4-Ethyl-1,2-difluorobenzene, multinuclear NMR, including ¹H, ¹³C, and ¹⁹F nuclei, provides a wealth of information regarding the molecular structure and electronic environment.
The analysis of this compound by ¹H, ¹³C, and ¹⁹F NMR offers a detailed picture of its molecular framework. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of analogous compounds such as 1,2-difluorobenzene (B135520) and ethylbenzene (B125841).
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for both the aromatic protons and the protons of the ethyl group. The aromatic region would display a complex multiplet pattern due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with typical H-H coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment. The spectrum will show distinct signals for the two carbons of the ethyl group and for the six carbons of the aromatic ring. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine (¹J C-F) coupling constants, which are highly characteristic. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings.
¹⁹F NMR Spectroscopy: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is particularly informative for fluorinated compounds. This compound would show two distinct signals in the ¹⁹F NMR spectrum corresponding to the two non-equivalent fluorine atoms. These signals would be split by coupling to each other (F-F coupling) and to the neighboring aromatic protons (H-F coupling).
NMR spectroscopy, particularly ¹⁹F NMR, serves as a powerful tool for real-time reaction monitoring. For instance, in reactions involving 1,2-difluorobenzene as a starting material or solvent, the appearance and evolution of new fluorine signals can be tracked to monitor the formation of products like this compound nih.govyoutube.com. The high sensitivity and wide chemical shift range of ¹⁹F NMR allow for clear differentiation of reactants, intermediates, and products, enabling kinetic studies and reaction optimization rsc.org.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H NMR | |||
| Aromatic-H | 7.0 - 7.3 | Multiplet | JHH, JHF |
| -CH₂- | ~2.7 | Quartet | ³JHH ≈ 7.5 |
| -CH₃ | ~1.2 | Triplet | ³JHH ≈ 7.5 |
| ¹³C NMR | |||
| C1, C2 (C-F) | 148 - 152 | Doublet of doublets | ¹JCF ≈ 245, ²JCF ≈ 15 |
| C3, C6 | 124 - 128 | Multiplet | JCC, JCF |
| C4 | ~140 | Multiplet | JCC, JCF |
| C5 | 115 - 120 | Multiplet | JCC, JCF |
| -CH₂- | ~29 | Singlet | |
| -CH₃ | ~15 | Singlet | |
| ¹⁹F NMR | |||
| F1, F2 | -135 to -145 | Multiplet | JFF, JHF |
The presence of multiple fluorine atoms in this compound leads to significant heteronuclear J-coupling between ¹H, ¹³C, and ¹⁹F nuclei. When the magnitude of these coupling constants is comparable to the difference in Larmor frequencies of the coupled nuclei, the system enters a strong coupling regime. This can lead to complex and distorted spectra that are difficult to interpret using first-order analysis.
Advanced NMR techniques are employed to overcome these challenges. For example, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help to unravel the complex coupling networks and assign the correlations between protons, carbons, and fluorines. Furthermore, computational methods and spectral simulation are often used to accurately analyze and interpret the spectra obtained from strongly coupled spin systems.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula of this compound with high accuracy. The expected exact mass can be calculated from its molecular formula, C₈H₈F₂.
Fragmentation analysis in HRMS provides valuable structural information. For this compound, the primary fragmentation pathway is expected to be the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) to form a stable benzylic cation. This is a common fragmentation pattern for alkylbenzenes youtube.com. The presence of fluorine atoms on the ring will influence the stability of the resulting fragment ions.
Predicted HRMS Fragmentation of this compound
| m/z (predicted) | Ion Formula | Fragmentation Pathway |
|---|---|---|
| 142.06 | [C₈H₈F₂]⁺• | Molecular Ion |
| 127.04 | [C₇H₅F₂]⁺ | Loss of •CH₃ (Benzylic cleavage) |
| 101.03 | [C₆H₃F₂]⁺ | Loss of C₂H₅• followed by rearrangement |
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds.
GC-QTOF/MS (Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This technique combines the high separation power of GC with the high mass accuracy and resolution of a QTOF mass analyzer. It is particularly useful for the confident identification of unknown compounds in complex mixtures, such as reaction intermediates or environmental contaminants. The accurate mass measurements from QTOF allow for the determination of elemental compositions for both the molecular ion and fragment ions.
GC-EI-MS (Gas Chromatography-Electron Ionization Mass Spectrometry): EI is a hard ionization technique that produces extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule, which can be compared to spectral libraries for identification. The fragmentation of this compound under EI would be expected to follow the benzylic cleavage pathway, leading to a prominent peak at m/z 127.
These GC-MS techniques are crucial for monitoring the synthesis of this compound, identifying potential isomers and byproducts, and detecting its presence in environmental samples.
Vibrational Spectroscopy
The IR and Raman spectra of this compound will be dominated by vibrations associated with the benzene (B151609) ring, the C-F bonds, and the ethyl group.
Aromatic C-H stretching: vibrations are expected in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: vibrations from the ethyl group will appear in the 2850-3000 cm⁻¹ region.
C=C stretching: vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ range.
C-F stretching: vibrations are typically strong in the IR spectrum and are expected in the 1100-1300 cm⁻¹ region.
C-H bending: vibrations (in-plane and out-of-plane) will be present at lower frequencies.
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-F Stretch | 1100 - 1300 | Strong | Weak |
| Ring Breathing | ~1000 | Weak | Strong |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), creating a unique "fingerprint" of the molecule.
For this compound, the FTIR spectrum is characterized by absorption bands corresponding to its distinct structural components: the ethyl group, the 1,2,4-trisubstituted benzene ring, and the carbon-fluorine bonds.
Aromatic C-H Stretching: The vibrations of hydrogen atoms attached to the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹. For this compound, these bands are expected in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The C-H bonds of the ethyl group (–CH₂CH₃) exhibit strong absorption bands due to symmetric and asymmetric stretching vibrations. These are typically found in the 2975-2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of characteristic peaks, often of variable intensity, in the 1625-1440 cm⁻¹ region.
Aliphatic C-H Bending: The bending vibrations (scissoring and rocking) of the methylene (–CH₂) and methyl (–CH₃) groups of the ethyl substituent produce absorptions in the 1470-1370 cm⁻¹ range.
C-F Stretching: The carbon-fluorine bonds are strong and highly polar, resulting in intense absorption bands in the FTIR spectrum. For aromatic fluorides, these C-F stretching vibrations typically occur in the 1300-1100 cm⁻¹ region. The presence of two adjacent fluorine atoms in this compound would lead to characteristic strong absorptions in this fingerprint region.
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong absorption bands arising from C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ range. A 1,2,4-trisubstituted ring typically shows a characteristic absorption in the 890-800 cm⁻¹ region.
The following table summarizes the expected characteristic FTIR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2975 - 2850 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1625 - 1440 | Medium to Weak |
| Aliphatic C-H Bend | -CH₂, -CH₃ | 1470 - 1370 | Medium |
| Aromatic C-F Stretch | Aryl-F | 1300 - 1100 | Strong |
| Aromatic C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | 890 - 800 | Strong |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the molecule's vibrational modes. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability.
For this compound, Raman spectroscopy is particularly useful for identifying vibrations of non-polar or symmetric bonds.
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, where the ring expands and contracts symmetrically, gives rise to a very strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. This is often one of the most prominent peaks for benzene derivatives. Other ring stretching and deformation modes also appear in the 1620-1570 cm⁻¹ region. researchgate.net
C-C Stretching of Ethyl Group: The C-C bond in the ethyl group has a stretching vibration that is active in the Raman spectrum.
Symmetric C-H Stretching: Symmetric C-H stretching vibrations of the ethyl group and the aromatic ring are also readily observed.
C-F Vibrations: While the C-F stretch is very strong in the IR spectrum due to its polarity, its corresponding Raman signal is typically weaker. However, other vibrations involving the fluorine substituents can be detected.
The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis. For instance, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.
The table below outlines the expected prominent Raman shifts for this compound based on analogous compounds like ethylbenzene and difluorobenzenes. researchgate.netchemicalbook.com
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Aryl C-H | 3100 - 3020 | Strong |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2970 - 2880 | Strong |
| Aromatic Ring Stretch | Benzene Ring | 1620 - 1570 | Strong |
| Symmetric Ring Breathing | Benzene Ring | ~1000 | Very Strong |
| Trigonal Ring Breathing | Benzene Ring | ~1030 | Medium |
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structural Determination of Derivatives
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, scientists can map the electron density within the crystal and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision.
While a crystal structure for this compound itself is not publicly available, the application of SCXRD can be demonstrated through the analysis of its derivatives. The structural study of related fluorinated benzamides provides insight into the molecular geometry and intermolecular interactions that govern the solid-state packing of such compounds.
A relevant example is the crystal structure determination of N-(2,4-difluorophenyl)-2-fluorobenzamide. dcu.ie In this study, single crystals were grown, and their structure was solved using SCXRD. The analysis revealed that the two aromatic rings in the molecule are nearly coplanar. The central amide group, however, is twisted relative to the rings. dcu.ie This twisting is crucial as it influences the formation of intramolecular and intermolecular hydrogen bonds.
The primary intermolecular interactions identified were amide-to-amide hydrogen bonds, which link the molecules into one-dimensional chains. dcu.ie Weaker C-H···F and C-H···O interactions, along with ring-stacking contacts, further stabilize the three-dimensional crystal lattice. dcu.ie This detailed structural information is invaluable for understanding the physicochemical properties of the material and for designing new molecules with specific solid-state architectures.
The crystallographic data obtained from such an analysis are summarized in a standardized format, as shown in the table below for the representative difluorobenzene derivative.
| Parameter | Value for N-(2,4-difluorophenyl)-2-fluorobenzamide dcu.ie |
|---|---|
| Chemical Formula | C₁₃H₈F₃NO |
| Crystal System | Monoclinic |
| Space Group | Pn (No. 7) |
| a (Å) | 12.435(3) |
| b (Å) | 3.8640(10) |
| c (Å) | 12.569(3) |
| β (°) | 115.15(3) |
| Volume (ų) | 546.6(2) |
Rotational Spectroscopy for Gas-Phase Structural and Conformational Studies
Rotational spectroscopy, particularly microwave spectroscopy, is an exceptionally high-resolution technique used to determine the structure of molecules in the gas phase. It measures the transitions between quantized rotational energy levels of a molecule. From the frequencies of these transitions, one can derive the molecule's rotational constants, which are inversely proportional to its moments of inertia. By determining the moments of inertia for the parent molecule and its isotopically substituted analogues, a complete and highly accurate molecular structure (rₛ structure) can be determined.
For a molecule like this compound, rotational spectroscopy is the ideal tool for investigating its gas-phase conformation. A key structural question is the orientation of the ethyl group relative to the plane of the benzene ring. The ethyl group can rotate around the C(aryl)-C(alkyl) bond, potentially leading to different stable conformers.
Studies on the parent molecule, ethylbenzene, using gas electron diffraction have shown that the preferred conformation is one where the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring (a dihedral angle of 90°). researchgate.net The conformation where the ethyl group is coplanar with the ring is considered less stable. researchgate.net Supersonic molecular jet spectroscopy studies on ethylbenzene and related molecules confirm that aromatic ethyl substituents tend to adopt a locked-in character where the first C-C bond of the substituent is perpendicular to the aromatic ring plane. dtic.milacs.org
For this compound, rotational spectroscopy would allow for the precise determination of this dihedral angle. The presence of the two fluorine atoms would alter the molecule's mass distribution and moments of inertia compared to ethylbenzene, but the fundamental conformational question remains. The experiment would yield three rotational constants (A, B, and C) from which the molecule's principal moments of inertia could be calculated. By comparing these experimental values with those calculated for different theoretical structures (e.g., perpendicular vs. planar conformers), the exact gas-phase geometry can be established. Furthermore, the technique can be used to determine the barrier to internal rotation of the ethyl group, providing valuable data on the molecule's flexibility and conformational energy landscape.
Theoretical and Computational Studies of 4 Ethyl 1,2 Difluorobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing insights into its electronic structure, geometry, and energy.
Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. For 4-Ethyl-1,2-difluorobenzene, DFT calculations would be instrumental in determining its fundamental properties.
A typical DFT study would involve optimizing the molecular geometry to find the most stable arrangement of atoms. This would provide precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield insights into the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Expected Data |
|---|---|
| Optimized Bond Lengths (Å) | C-C, C-H, C-F |
| Optimized Bond Angles (°) | C-C-C, H-C-H, F-C-C |
| Dipole Moment (Debye) | Magnitude and orientation |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital |
Note: The data in this table is hypothetical and serves as an example of what a DFT study would produce. No such data for this compound was found in the available literature.
Ab Initio Methods for Accurate Thermochemical and Spectroscopic Property Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy, particularly for calculating thermochemical and spectroscopic properties.
For this compound, ab initio calculations would be employed to predict its standard enthalpy of formation, entropy, and heat capacity. These thermochemical properties are crucial for understanding the molecule's stability and its behavior in chemical reactions. Additionally, these methods can accurately predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra), which are invaluable for the experimental identification and characterization of the compound.
Table 2: Hypothetical Ab Initio-Calculated Properties of this compound
| Property | Expected Data |
|---|---|
| Standard Enthalpy of Formation (kJ/mol) | ΔHf° |
| Standard Molar Entropy (J/mol·K) | S° |
| Heat Capacity (J/mol·K) | Cp |
Note: The data in this table is hypothetical. No specific ab initio studies for this compound were identified.
Computational Mechanistic Investigations
Computational mechanistic investigations use quantum chemical methods to explore the pathways of chemical reactions, providing a detailed understanding of how reactions occur at the molecular level.
Transition State Analysis and Reaction Pathway Prediction
For a molecule like this compound, understanding its reactivity in various chemical transformations, such as cycloadditions or nucleophilic substitutions, is of significant interest. Computational methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states.
Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By predicting reaction pathways, computational chemistry can guide the design of new synthetic routes and help in understanding reaction selectivity.
Solvent Effects and Catalytic Cycle Modeling
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models, such as implicit and explicit solvent models, can be used to simulate the effect of the solvent on the reaction pathway. For this compound, these models could predict how its reactivity changes in different solvent environments.
Furthermore, if this compound were to be involved in a catalytic process, computational methods could be used to model the entire catalytic cycle. This would involve studying the interaction of the molecule with the catalyst, the mechanism of the catalytic transformation, and the regeneration of the catalyst.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved picture of the behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into the dynamic properties of the molecule.
For this compound, MD simulations could be used to study its conformational dynamics, particularly the rotation of the ethyl group. In the condensed phase, MD simulations could provide information on its diffusion, viscosity, and interactions with other molecules. These simulations are particularly useful for understanding the macroscopic properties of a substance based on its microscopic behavior.
Conformational Analysis and Intermolecular Interactions
Computational chemistry provides powerful tools for the detailed examination of the three-dimensional structure and energetic landscape of molecules like this compound. Conformational analysis of this compound primarily focuses on the orientation of the ethyl group relative to the difluorobenzene ring. The rotation around the bond connecting the ethyl group to the aromatic ring gives rise to different conformers, each with a distinct energy level. The most stable conformation is typically one that minimizes steric hindrance between the methyl group of the ethyl substituent and the fluorine atoms on the benzene (B151609) ring. Advanced computational models can predict the rotational energy barriers and the population of each conformer at a given temperature.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods are invaluable for predicting the chemical reactivity of this compound. By calculating the distribution of electron density within the molecule, it is possible to identify sites that are susceptible to electrophilic or nucleophilic attack. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, which generally deactivates it towards electrophilic aromatic substitution. researchgate.netacs.org However, they are ortho, para-directing due to the lone pairs on the fluorine atoms that can be donated to the ring through resonance.
Advanced Computational Methodologies in Organofluorine Chemistry
The study of organofluorine compounds like this compound benefits from a range of advanced computational methodologies tailored to handle the unique challenges posed by the presence of fluorine. wikipedia.org Due to fluorine's high electronegativity and the polarized nature of the C-F bond, standard computational methods may sometimes be insufficient to accurately describe the electronic structure and properties of these molecules.
High-level ab initio methods and sophisticated density functional theory (DFT) functionals are often employed to obtain reliable results. These methods provide a more accurate description of electron correlation effects, which are important for predicting the subtle interplay of forces in fluorinated systems. Basis sets used in these calculations must also be chosen carefully to properly account for the electronic structure of fluorine.
Beyond single-molecule calculations, computational techniques are also used to model the behavior of organofluorine compounds in different environments. For example, polarizable continuum models (PCM) can be used to simulate the effect of a solvent on the molecule's properties and reactivity. researchgate.net For studying the solid state, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model a single molecule with high accuracy (QM) while treating the surrounding crystal lattice with a more computationally efficient method (MM). researchgate.net These advanced methodologies are essential for gaining a comprehensive understanding of the chemical and physical properties of organofluorine compounds and for the rational design of new materials and chemical reactions.
Applications and Advanced Material Science Contexts of 4 Ethyl 1,2 Difluorobenzene
Role as a Building Block in Complex Molecular Architectures
Synthesis of Fluorinated Biphenyls and Liquid Crystals
Fluorinated biphenyls are a cornerstone in the development of liquid crystal (LC) materials used in modern display technologies. The introduction of fluorine atoms into the biphenyl (B1667301) core structure can modulate key properties such as dielectric anisotropy, viscosity, and clearing point.
4-Ethyl-1,2-difluorobenzene is a valuable precursor for creating these sophisticated molecules. Through cross-coupling reactions, such as the Suzuki-Miyaura coupling, the difluorinated phenyl ring of an activated this compound derivative can be linked to other aryl groups to form the biphenyl core. For instance, a bromo- or boronic acid-functionalized version of this compound can react with a partner arylboronic acid or aryl halide, respectively, in the presence of a palladium catalyst to yield a fluorinated biphenyl. nih.govacs.org The ethyl group can influence the mesomorphic properties, such as the nematic range, of the resulting liquid crystal. The presence and position of fluorine atoms are critical for achieving the desired high dielectric anisotropy in many LC applications. nih.govlightpublishing.cn
Table 1: Key Coupling Reactions for Fluorinated Biphenyl Synthesis
| Reaction Name | Reactant 1 (from this compound) | Reactant 2 | Catalyst | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl halide | Palladium complex | Fluorinated Biphenyl |
| Suzuki-Miyaura Coupling | Aryl halide | Arylboronic acid | Palladium complex | Fluorinated Biphenyl |
Precursors for Advanced Polymers and Functional Materials
The unique electronic properties imparted by fluorine atoms make fluorinated aromatic compounds like this compound attractive monomers or building blocks for advanced polymers. These polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
While direct polymerization of this compound is not common, it can be functionalized to create monomers suitable for step-growth polymerization. For example, conversion of the ethyl group to other reactive functionalities or introduction of additional reactive sites on the aromatic ring would allow its incorporation into polymer chains such as polyarylethers or polyimides. The resulting fluorinated polymers could find applications in high-performance electronics, aerospace materials, and specialty coatings where durability and specific dielectric properties are required.
Intermediates in Advanced Organic Synthesis and Specialty Chemicals Development
The this compound scaffold is a versatile intermediate in multi-step synthetic pathways leading to a wide array of high-value specialty chemicals.
Synthesis of Pharmaceutical Intermediates and Agro-Chemicals
The incorporation of a difluorophenyl group is a common strategy in medicinal chemistry and agrochemical design to enhance the efficacy, metabolic stability, and bioavailability of active compounds. eurekalert.org Fluorine's high electronegativity and small size can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to improved drug performance.
This compound serves as a key starting material for intermediates used in these fields. The synthesis often involves the transformation of the ethyl group or substitution at other positions on the aromatic ring to build the final complex molecule. For example, the difluorophenyl moiety is a component of some modern herbicides and fungicides, where it contributes to the molecule's ability to effectively interact with its biological target.
Derivatization for Enhanced Chemical Diversity and Application Scope
The chemical reactivity of this compound at multiple sites allows for extensive derivatization, thereby expanding its utility. researchgate.net The aromatic ring can undergo electrophilic substitution reactions, although the fluorine atoms are deactivating. More commonly, directed ortho-metalation can be used to introduce substituents at specific positions adjacent to the fluorine atoms. Furthermore, the ethyl group can be a handle for various chemical transformations.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), Light | 4-(1-Bromoethyl)-1,2-difluorobenzene |
| Oxidation | KMnO₄, Heat | 1-(3,4-Difluorophenyl)ethan-1-one |
| Nitration | HNO₃, H₂SO₄ | 4-Ethyl-1,2-difluoro-5-nitrobenzene |
These derivatization reactions generate a library of new compounds from a single starting material, each with potentially unique properties and applications, thus broadening the chemical space available for research and development.
Research into Novel Chemical Scaffolds and Chemical Space Exploration
In modern drug discovery and materials science, the exploration of "chemical space"—the vast ensemble of all possible molecules—is crucial for finding novel compounds with desired functions. nih.gov Molecules like this compound represent unique scaffolds or starting points for this exploration. nih.gov
Its defined three-dimensional structure and specific electronic properties serve as a foundation for designing new molecular libraries. By systematically modifying the scaffold through combinatorial chemistry, researchers can generate a diverse set of compounds. chem-space.com These libraries can then be screened for biological activity or material properties. The 1,2-difluorophenyl ethyl moiety provides a distinct structural motif that may lead to interactions with biological targets or material properties not achievable with other scaffolds, making it a valuable tool in the search for next-generation drugs and materials. nih.gov
Environmental Research Methodologies
Use as Analytical Standards in Environmental Monitoring and Analysis
In the field of environmental monitoring, the accurate quantification of pollutants is paramount. This is often achieved through chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), which require the use of analytical standards for calibration and quality control. While specific data on the use of this compound as an analytical standard is not extensively documented in publicly available research, its structural characteristics suggest a potential role as an internal standard or surrogate standard in the analysis of various organic pollutants.
Fluorinated compounds are frequently employed as internal standards in environmental analysis due to their chemical inertness and the fact that they are not naturally found in environmental samples. This minimizes the risk of interference from the sample matrix. For instance, compounds like 1,4-difluorobenzene (B165170) and hexafluorobenzene (B1203771) are commonly used as internal standards for the analysis of volatile organic compounds (VOCs) by GC-MS. The presence of the ethyl group and the specific disubstitution pattern of the fluorine atoms in this compound would result in a unique mass spectrum and retention time, making it a suitable candidate for inclusion in a mixture of internal standards to cover a broader range of analyte polarities and volatilities.
The selection of an appropriate internal standard is critical for the accuracy and precision of an analytical method. The ideal internal standard should have similar chemical and physical properties to the analytes of interest but be chromatographically separable. Given the vast number of organic pollutants, a range of standards with varying properties is often necessary.
Below is a table illustrating the types of fluorinated aromatic compounds that have been utilized as internal standards in environmental analysis, which provides a context for the potential application of this compound.
| Compound Name | Analytical Technique | Application |
| 1,4-Difluorobenzene | GC-MS | Internal standard for VOC analysis |
| Hexafluorobenzene | GC-MS | Internal standard for VOC analysis |
| Fluorinated Polybrominated Diphenyl Ethers (F-PBDEs) | GC-MS | Internal standards for PBDE analysis |
Studies on Environmental Fate and Biodegradability of Fluorinated Compounds
The environmental fate of a chemical compound is dictated by a combination of its physical and chemical properties and its susceptibility to biological and abiotic degradation processes. For this compound, its environmental persistence and potential for biodegradation are influenced by both the ethyl group and the fluorine substituents on the aromatic ring.
Environmental Persistence:
The presence of fluorine atoms on an aromatic ring generally increases the compound's recalcitrance to microbial degradation. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it difficult for microbial enzymes to cleave. This inherent stability contributes to the environmental persistence of many fluorinated organic compounds. Research on fluorinated benzenes has shown that their atmospheric half-lives can vary, indicating some potential for long-range transport.
Biodegradability:
While the C-F bond is strong, it is not entirely impervious to microbial attack. The biodegradability of fluorinated aromatic compounds often depends on the degree and position of fluorination.
The ethyl group on this compound may serve as a point of initial microbial attack. Numerous studies have documented the microbial degradation of ethylbenzene (B125841) under both aerobic and anaerobic conditions. Bacteria can initiate the degradation of ethylbenzene through oxidation of the ethyl side chain.
Conversely, the biodegradation of fluorobenzene (B45895) has also been investigated. Microorganisms have been shown to degrade fluorobenzene, often initiating the process through the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form fluorinated catechols. These intermediates can then undergo ring cleavage.
The combined presence of both an ethyl group and two fluorine atoms in this compound presents a more complex scenario. The ethyl group could potentially make the compound more amenable to initial enzymatic attack compared to a solely fluorinated benzene (B151609) ring. However, the fluorine atoms would likely slow down the subsequent degradation of the aromatic ring. The position of the fluorine atoms relative to the ethyl group would also play a crucial role in determining the steric and electronic effects on enzymatic activity.
The following table summarizes the known biodegradation pathways for the constituent parts of this compound, providing insight into its likely environmental fate.
| Compound Component | Biodegradation Pathway | Key Enzymes/Microorganisms |
| Ethylbenzene | Aerobic and anaerobic degradation via oxidation of the ethyl side chain. | Pseudomonas sp., Thauera sp. |
| Fluorobenzene | Aerobic degradation initiated by dioxygenases leading to fluorinated catechols and subsequent ring cleavage. | Burkholderia sp., Rhodococcus sp. |
In the absence of specific studies on this compound, it is reasonable to hypothesize that its environmental fate will be a balance between the susceptibility of the ethyl group to microbial oxidation and the resistance of the difluorinated aromatic ring to degradation. This could potentially lead to the formation of persistent fluorinated metabolites.
Q & A
Q. How can 4-Ethyl-1,2-difluorobenzene be synthesized with high purity for research applications?
Methodological Answer: A common approach involves palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling (used for structurally similar fluorobenzenes) employs 4-bromo-1,2-difluorobenzene as a precursor. Reagents include ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, and triethylamine in ethyl acetate, heated to 50°C. Purification via silica gel chromatography yields high-purity products. Adjust reaction stoichiometry and solvent polarity to optimize yield (e.g., 62% yield reported for analogous syntheses) .
| Reaction Parameters | Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (0.05 equiv.) |
| Solvent | Ethyl acetate |
| Temperature | 50°C |
| Purification | Silica gel (petroleum ether) |
| Yield | ~60-65% (estimated) |
Q. What are the key physical properties of this compound that influence its solubility and reactivity?
Methodological Answer: The electron-withdrawing fluorine atoms reduce electron density at the aromatic ring, decreasing solubility in polar solvents. The ethyl group enhances lipophilicity. Key properties (extrapolated from analogous compounds):
Use computational tools (e.g., ChemDraw) or group contribution methods to refine predictions.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls: Use fume hoods or closed systems to minimize vapor exposure .
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) for prolonged handling .
- Emergency Measures: Install safety showers and eye-wash stations. Store away from ignition sources due to flammability risks .
Q. Which analytical techniques are most effective for identifying this compound and its derivatives?
Methodological Answer:
Q. How does the ethyl group influence the compound’s stability under acidic or basic conditions?
Methodological Answer: The ethyl group acts as an electron-donating substituent, stabilizing the aromatic ring against electrophilic attack. Under acidic conditions, protonation may occur at fluorine-free positions. Basic conditions could lead to dehydrofluorination if β-hydrogens are present. Conduct stability studies in buffered solutions (pH 1-14) with HPLC monitoring .
Advanced Research Questions
Q. How do the fluorine atoms in this compound affect its electronic environment and docking interactions in drug design?
Methodological Answer: Fluorine’s strong inductive effect reduces basicity of adjacent groups (e.g., amines) and alters electrostatic potential. In docking studies, fluorine can engage in weak hydrogen bonds (C-F⋯H-N) or orthogonal dipole interactions with protein backbones. Use density functional theory (DFT) to map electrostatic surfaces and compare with Protein Data Bank (PDB) complexes of fluorinated ligands .
Q. What strategies resolve regioselectivity challenges in electrophilic aromatic substitution (EAS) reactions of this compound?
Methodological Answer: Fluorine directs EAS to meta positions relative to itself due to its -I effect. The ethyl group, being ortho/para-directing, competes. To favor specific regiochemistry:
Q. What experimental approaches assess the metabolic stability of this compound derivatives in preclinical models?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate derivatives with liver microsomes (human/rodent) and measure half-life via LC-MS.
- Isotope-Labeling: Use ¹⁴C or ¹⁹F labels to track metabolites in urine or plasma.
- Biomarker Identification: Apply high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated products) .
Q. How can advanced spectroscopic methods clarify conformational dynamics in this compound?
Methodological Answer:
Q. What role does this compound play in modulating drug bioavailability and tissue distribution?
Methodological Answer: Fluorination increases membrane permeability (logP ~2.7) and reduces polar surface area (PSA), enhancing blood-brain barrier penetration. The ethyl group prolongs half-life by resisting oxidative metabolism. Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
